molecular formula C22H26ClN3 B349296 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole CAS No. 315698-19-2

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole

Cat. No.: B349296
CAS No.: 315698-19-2
M. Wt: 367.9g/mol
InChI Key: MPSRXGBBGHMKMG-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole is a complex organic compound that features a combination of indole, piperazine, and chlorophenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring. The piperazine moiety can be introduced through a Mannich reaction, where the indole reacts with formaldehyde and 4-ethylpiperazine in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid, while reduction of a nitro group results in the corresponding amine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as an agonist or antagonist at these receptors, modulating their activity and influencing the downstream signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole apart from similar compounds is its unique combination of structural features, which confer specific pharmacological properties. The presence of the indole ring, piperazine moiety, and chlorophenyl group allows for diverse interactions with biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Biological Activity

3-((4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methyl-1H-indole is a compound of interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H24ClN3C_{20}H_{24}ClN_{3} with a molecular weight of approximately 345.88 g/mol. The structure features an indole core substituted with a piperazine moiety and a chlorophenyl group, which are critical for its biological interactions.

Antidepressant Effects

Recent studies have indicated that compounds related to this compound exhibit antidepressant-like effects. For instance, research on similar indole derivatives has shown their ability to reverse depressive-like behaviors in animal models subjected to stress .

Case Study:
In a study involving mice subjected to acute restraint stress, administration of a related compound (3-((4-chlorophenyl)selanyl)-1-methyl-1H-indole) demonstrated significant improvements in mood-related behaviors and biochemical markers associated with oxidative stress and neuroinflammation . This suggests that the indole structure may confer protective effects against stress-induced behavioral changes.

Neuroprotective Properties

The neuroprotective properties of indole derivatives have been linked to their ability to modulate inflammatory responses and oxidative stress pathways. In particular, these compounds can influence the expression of key inflammatory mediators such as NFκB and TNF-α, which are often upregulated in neurodegenerative conditions .

The biological activity of this compound is believed to involve several mechanisms:

  • Serotonergic Modulation : Similar compounds have been shown to interact with serotonin receptors, enhancing serotonergic neurotransmission, which is crucial for mood regulation.
  • Antioxidant Activity : The presence of the indole structure may contribute to antioxidant effects, reducing oxidative damage in neuronal tissues.
  • Anti-inflammatory Effects : By inhibiting pro-inflammatory cytokines, these compounds can mitigate neuroinflammation, which is often implicated in mood disorders.

Data Summary

Activity Effect Mechanism
AntidepressantReversal of depressive-like behaviorSerotonergic modulation
NeuroprotectiveReduction in oxidative stressAntioxidant activity
Anti-inflammatoryDecreased levels of pro-inflammatory cytokinesInhibition of NFκB and TNF-α

Properties

IUPAC Name

3-[(4-chlorophenyl)-(4-ethylpiperazin-1-yl)methyl]-2-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3/c1-3-25-12-14-26(15-13-25)22(17-8-10-18(23)11-9-17)21-16(2)24-20-7-5-4-6-19(20)21/h4-11,22,24H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSRXGBBGHMKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=C(C=C2)Cl)C3=C(NC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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